N,N'-Di-tert-butyl-N-chlorosulfuric diamide
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Overview
Description
N,N’-Di-tert-butyl-N-chlorosulfuric diamide is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of two tert-butyl groups attached to a sulfuric diamide core, with a chlorine atom bonded to the sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-N-chlorosulfuric diamide typically involves the reaction of tert-butylamine with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)3CNH2+SO2Cl2→(CH3)3CNHSO2Cl
Industrial Production Methods
In an industrial setting, the production of N,N’-Di-tert-butyl-N-chlorosulfuric diamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-tert-butyl-N-chlorosulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of functionalized diamides.
Scientific Research Applications
N,N’-Di-tert-butyl-N-chlorosulfuric diamide has several applications in scientific research:
Biology: The compound can be utilized in the modification of biomolecules for studying protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N’-Di-tert-butyl-N-chlorosulfuric diamide exerts its effects involves the interaction of its functional groups with target molecules. The tert-butyl groups provide steric hindrance, while the sulfuric diamide core and chlorine atom participate in various chemical reactions. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-tert-butylethylenediamine: Similar in structure but lacks the sulfur and chlorine atoms.
N-tert-Butylbenzenesulfinimidoyl chloride: Contains a tert-butyl group and a sulfur-chlorine moiety but differs in the overall structure.
Uniqueness
N,N’-Di-tert-butyl-N-chlorosulfuric diamide is unique due to the combination of tert-butyl groups, sulfuric diamide core, and chlorine atom
Properties
CAS No. |
42028-71-7 |
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Molecular Formula |
C8H19ClN2O2S |
Molecular Weight |
242.77 g/mol |
IUPAC Name |
2-[[tert-butyl(chloro)sulfamoyl]amino]-2-methylpropane |
InChI |
InChI=1S/C8H19ClN2O2S/c1-7(2,3)10-14(12,13)11(9)8(4,5)6/h10H,1-6H3 |
InChI Key |
PDDHVQGTVYZFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)N(C(C)(C)C)Cl |
Origin of Product |
United States |
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